molecular formula C2H7BF3N B010457 Boron trifluoride ethylamine CAS No. 75-23-0

Boron trifluoride ethylamine

Cat. No. B010457
CAS RN: 75-23-0
M. Wt: 112.89 g/mol
InChI Key: JDVIRCVIXCMTPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boron trifluoride ethylamine and related compounds often involves the use of boron trifluoride ether as a catalyst. This approach is noted for its simplicity and effectiveness in catalyzing the formation of alkyl esters of p-aminobenzoic acid, offering a convenient single-step reaction without the need for special conditions or equipment (Kadaba et al., 1969). Additionally, the synthesis of boron difluoride complexes, through reactions with acetylacetone and isopropanol in the presence of boron trifluoride, demonstrates the versatility of boron compounds in organic synthesis (Reutov et al., 2003).

Molecular Structure Analysis

The molecular structure of boron trifluoride ethylamine and its derivatives is crucial for understanding their reactivity and interaction with other compounds. Studies have detailed the structure-property relationships, particularly for compounds designed for BF3 storage and catalysis, highlighting the significance of hydrogen-bonded networks and Lewis basicity in their functionality (Li et al., 2023).

Chemical Reactions and Properties

Boron trifluoride and its complexes engage in a variety of chemical reactions, serving as effective catalysts for processes such as the carbonyl-ene reaction, where a combined system of boron trifluoride and molecular sieves has shown efficiency (Okachi et al., 2002). Their utility extends to the synthesis of peroxides and the borylation of aliphatic C-H bonds, demonstrating the broad applicability of boron trifluoride-based catalysts in organic synthesis (Terent’ev et al., 2012; Li et al., 2014).

Physical Properties Analysis

The physical properties of boron trifluoride ethylamine, including its phase behavior, solubility, and thermal stability, are essential for its handling and application in various chemical processes. These properties are often determined by the compound's molecular structure and the presence of functional groups that influence its reactivity and interaction with other substances.

Chemical Properties Analysis

The chemical properties of boron trifluoride ethylamine are characterized by its reactivity as a Lewis acid, its ability to form stable complexes with nitrogen-containing compounds, and its role in facilitating a wide range of chemical transformations. Its reactivity with nitrogen-containing Lewis bases, producing B-N coordination adducts, underscores its versatility as a catalyst and reagent in organic and organometallic chemistry (Focante et al., 2006).

Scientific Research Applications

Summary of the Application

Boron trifluoride ethylamine complex is used to initiate the curing of epoxy resins . This process is crucial in the production of various materials like adhesives, coatings, epoxy castings, composite matrixes, and electronic components and insulation materials .

Methods of Application or Experimental Procedures

The complex is mixed with the epoxy resin, usually in relatively low levels (1–5% as an accelerator, 5–15% as a pure curing agent) compared to other curatives . The mixture is then heated to initiate the curing process .

Results or Outcomes

The use of Boron trifluoride ethylamine complex in the curing of epoxy resins results in materials that exhibit high glass transition temperatures . This means the materials can maintain their properties at higher temperatures, making them suitable for applications that require thermal stability .

2. Activation of C-H Bonds

Summary of the Application

Boron trifluoride ethylamine complex is used in the activation of C-H bonds . This process is a key step in many organic synthesis reactions, allowing for the creation of new carbon-carbon or carbon-heteroatom bonds .

Methods of Application or Experimental Procedures

The complex is used to activate C-H bonds in organic molecules . This is often done in the presence of a Lewis base . The activated C-H bond can then undergo further reactions, such as borylation .

Results or Outcomes

The use of Boron trifluoride ethylamine complex in C-H activation allows for the selective cleavage of otherwise unactivated thermodynamically inert C–H bonds . This can bypass the need for pre-functionalization and can reduce the step-count of reactions .

3. Thermal Expansion Agent for Coatings

Summary of the Application

Boron trifluoride ethylamine complex can be used as a thermal expansion agent for coatings . This process is crucial in the production of various materials like paints and varnishes that require thermal expansion properties .

Methods of Application or Experimental Procedures

The complex is mixed with the coating material during the production process . The mixture is then heated to initiate the thermal expansion process .

Results or Outcomes

The use of Boron trifluoride ethylamine complex as a thermal expansion agent results in coatings that can expand and contract with temperature changes, making them suitable for applications that require thermal stability .

4. Crosslinking Agent in Polymers

Summary of the Application

Boron trifluoride ethylamine complex can be used as a crosslinking agent in polymers . This process is crucial in the production of various materials like plastics and rubbers that require crosslinked structures for enhanced properties .

Methods of Application or Experimental Procedures

The complex is mixed with the polymer during the production process . The mixture is then heated to initiate the crosslinking process .

Results or Outcomes

The use of Boron trifluoride ethylamine complex as a crosslinking agent results in polymers that exhibit enhanced properties such as improved mechanical strength, chemical resistance, and thermal stability .

5. Pharmaceutical Research and Manufacturing

Summary of the Application

Boron trifluoride ethylamine complex is extensively utilized in pharmaceutical research and manufacturing . It contributes to the production of a wide range of medicinal compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary widely depending on the specific medicinal compound being synthesized . Typically, the complex would be used as a catalyst or reagent in a chemical reaction .

Results or Outcomes

The use of Boron trifluoride ethylamine complex in pharmaceutical research and manufacturing can lead to the production of various medicinal compounds . The specific results or outcomes would depend on the particular compound being synthesized .

6. Chemical Synthesis

Summary of the Application

Boron trifluoride ethylamine complex is a useful Lewis acid and a versatile building block for other boron compounds . It is used in various chemical synthesis processes .

Methods of Application or Experimental Procedures

The complex is used as a reagent in chemical reactions . The specific methods of application or experimental procedures can vary widely depending on the specific reaction .

Results or Outcomes

The use of Boron trifluoride ethylamine complex in chemical synthesis can lead to the production of a wide range of organic compounds . The specific results or outcomes would depend on the particular reaction .

properties

IUPAC Name

ethanamine;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.BF3/c1-2-3;2-1(3)4/h2-3H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVIRCVIXCMTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7BF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052497
Record name Ethylamine-boron trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boron trifluoride ethylamine

CAS RN

75-23-0
Record name Boron, (ethanamine)trifluoro-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boron, (ethanamine)trifluoro-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylamine-boron trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
M Akatsuka, Y Takezawa, S Amagi - Polymer, 2001 - Elsevier
… Latent catalysts are also known for a long shelf life of the epoxy resin systems and boron trifluoride ethylamine complex (BF 3 MEA) is one of the best known latent catalysts [1], [2]. The …
Number of citations: 95 www.sciencedirect.com
JE Wuller - 1962 - search.proquest.com
… Reaction of boron trifluoride-ethylamine with lithium in ethylamine gives lithium fluoride, hydrogen, and trisethylaminoboron in almost quantitative yields (58). …
Number of citations: 0 search.proquest.com
S Wang, A Garton - Journal of applied polymer science, 1992 - Wiley Online Library
The cure of a tetrafunctional epoxy resin (largely tetraglycidyldiaminodiphenylmethane, TGDDM), cross‐linked with diaminodiphenylsulphone (DDS) and boron trifluoride/ethylamine (…
Number of citations: 16 onlinelibrary.wiley.com
J Li, M Chen, Y Wang - Journal of Applied Polymer Science, 2022 - Wiley Online Library
… The epoxy resin FB-EP was cured by copolymerization with hexahydrophthalic anhydride (HHPA) and by homopolymerization catalyzed with boron trifluoride ethylamine (BF 3 MEA), …
Number of citations: 10 onlinelibrary.wiley.com
W Shang, H Jiang - High Performance Polymers, 2020 - journals.sagepub.com
… Then, the mixed epoxy resin system was heated at 120C for 1 h, and boron trifluoride ethylamine 5wt % of total weight was added into the mixture as curing agent. Stirred 1 min and put …
Number of citations: 11 journals.sagepub.com
X Xu, L Zhou, B Liang, Y Wu… - … -Plastics Technology and …, 2014 - Taylor & Francis
… Shrinkages of the epoxy resin with various contents of SOCP cured with boron trifluoride ethylamine were measured. The mechanical properties and thermal stability of the modified …
Number of citations: 11 www.tandfonline.com
M Soto, K Koschek - eXPRESS Polymer Letters, 2018 - researchgate.net
… was studied with DSC in presence of boron trifluoride ethylamine complex as a Lewis acid … incomplete conversion in presence of boron trifluoride ethylamine as a Lewis acid catalyst. …
Number of citations: 16 www.researchgate.net
M Chen, J Li, L Chen, Y Qin, M Xiao, Y Wang - Polymer, 2022 - Elsevier
… We then thermally cure these two epoxides catalyzed with boron trifluoride ethylamine (BF 3 ·MEA) to obtain EP-bHFIP-B and EP-bHFIP-MX. EP-bHFIP-MX with –CH 3 has D k of 2.49–…
Number of citations: 8 www.sciencedirect.com
P Lu, R Babcock, J Stoffer, L Dharani - 40th Structures, Structural …, 1999 - arc.aiaa.org
… The dashed curve shows the process with Boron trifluoride-ethylamine catalyst added in. … Boron trifluoride-ethylamine complex is an latent catalyst. When heated, it decomposed into …
Number of citations: 2 arc.aiaa.org
Y Wang, Y Yang, F Qiu, Y Feng, X Song… - Sensors and Actuators B …, 2018 - Elsevier
… Various kinds of BF 3 , including boron trifluoride acetonitrile, boron trifluoride ethylamine, boron trifluoride tetrahydrofuran, boron trifluoride methanol and boron trifluoride diethyl …
Number of citations: 13 www.sciencedirect.com

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